molecular formula C15H19F3N4O B12231388 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-2-one

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-2-one

Cat. No.: B12231388
M. Wt: 328.33 g/mol
InChI Key: USWWJKPTRQAQGX-UHFFFAOYSA-N
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Description

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-2-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine and piperidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-2-one typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-2-one is unique due to its specific trifluoromethyl-pyridine-piperazine-piperidinone structure, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

Molecular Formula

C15H19F3N4O

Molecular Weight

328.33 g/mol

IUPAC Name

3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-2-one

InChI

InChI=1S/C15H19F3N4O/c16-15(17,18)11-3-4-13(20-10-11)22-8-6-21(7-9-22)12-2-1-5-19-14(12)23/h3-4,10,12H,1-2,5-9H2,(H,19,23)

InChI Key

USWWJKPTRQAQGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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